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Introduction

Trimethylbismuth (TMBI), an organometallic compound with the chemical formula Bi(CHs)s, is
a critical precursor in the advanced manufacturing of semiconductor devices.[1] Its high vapor
pressure and controlled decomposition characteristics make it an ideal source of bismuth for
deposition processes such as Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic
Layer Deposition (ALD). These techniques enable the precise, layer-by-layer growth of
bismuth-containing thin films, which are integral to a variety of high-technology applications.

The incorporation of bismuth into semiconductor materials can significantly alter their electronic
and optical properties, leading to the development of novel devices. Key application areas
include:

« |lI-V Semiconductor Alloys: The formation of alloys such as Gallium Arsenide Bismuth
(GaAsBI) is of great interest for near-infrared and mid-infrared optoelectronic devices,
including lasers and photodetectors.

o Thermoelectric Materials: Bismuth telluride (Bi2Tes) and related alloys are leading materials
for thermoelectric coolers and power generators. TMBI is a key precursor in the MOCVD
growth of these films.
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o Topological Insulators: Bismuth-based compounds are at the forefront of research into
topological insulators, materials with unique electronic states that could revolutionize
guantum computing and spintronics.

o Ferroelectric Memory: Bismuth-containing oxides, such as bismuth titanate (BiaTizO12), are
important materials for non-volatile ferroelectric random-access memory (FERAM).

This document provides detailed application notes and experimental protocols for the use of
trimethylbismuth in the MOCVD and ALD of various semiconductor materials.

Properties of Trimethylbismuth

A comprehensive understanding of the physical and chemical properties of TMBI is essential
for its effective use in semiconductor manufacturing.

Property Value Reference
Chemical Formula CsHoBi [1]
Molecular Weight 254.08 g/mol

Appearance Colorless liquid

Melting Point -86 °C [2]

Boiling Point 110 °C [2]

Density 2.3 g/cm3 [2]

_ In(p(Pa)) = 20.972 - 3197.86 /
Vapor Pressure Equation [2]
(T(K) - 42.374)

Safety Considerations: Trimethylbismuth is a pyrophoric and toxic compound, requiring
handling in an inert atmosphere and with appropriate personal protective equipment.

Application 1: Metal-Organic Chemical Vapor
Deposition (MOCVD) of Gallium Arsenide Bismuth
(GaAsBi)
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The incorporation of bismuth into GaAs reduces the bandgap and increases the spin-orbit
splitting, making GaAsBi a promising material for long-wavelength optoelectronic devices.

Experimental Protocol: MOVPE of GaAsBi on GaAs
Substrate

This protocol outlines the growth of a GaAsBi thin film on a (100) GaAs substrate using a
horizontal MOCVD reactor.

1. Precursor Handling and Delivery:

o Trimethylbismuth (TMBI): TMBi is a liquid precursor. It is typically held in a stainless-steel
bubbler, which is temperature-controlled to maintain a constant vapor pressure.[3]

o Bubbler Temperature: To achieve a specific TMBi molar flow rate, the bubbler temperature
is a critical parameter. The vapor pressure of TMBI can be calculated using the Antoine
equation provided in the properties table.

o Carrier Gas: High-purity hydrogen (H2) is typically used as the carrier gas to transport the
TMBI vapor to the reactor.[4]

o Molar Flow Rate Calculation: The molar flow rate of TMBIi can be calculated using the
following formula:

= N = (PTMBI/ (Pbubbler - PTMBI)) * Qcarrier
= Where:

N is the molar flow rate of TMBi

PTMBI is the vapor pressure of TMBi at the bubbler temperature

Pbubbler is the total pressure inside the bubbler

Qcarrier is the molar flow rate of the carrier gas

 Triethylgallium (TEGa) or Trimethylgallium (TMGa): Used as the gallium precursor.
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o Tertiarybutylarsine (TBAs) or Arsine (AsHs): Used as the arsenic precursor.

2. Substrate Preparation:

e The (100) GaAs substrate is degreased using standard solvents (e.g., trichloroethylene,
acetone, methanol).

o The native oxide is removed by etching in a solution such as HCI or H2S04:H202:H20.

e The substrate is then loaded into the MOCVD reactor.

3. MOCVD Growth Parameters:

The following table summarizes typical growth parameters for GaAsBi. The optimal conditions
may vary depending on the specific reactor geometry and desired film properties.

Parameter Value Reference
Substrate Temperature 375-420°C [4]

Reactor Pressure 50 mbar [4]
Precursors TEGa, TBAs, TMBI [4]

TMBIi Molar Flow Rate ~3 pmol/min

V/III Ratio 9.5

Carrier Gas H2 [4]

4. Post-Growth Characterization:

e The structural quality of the grown GaAsBi film is assessed using High-Resolution X-ray
Diffraction (HRXRD).

e The surface morphology is examined by Scanning Electron Microscopy (SEM) and Atomic
Force Microscopy (AFM).

e The bismuth content can be determined by Secondary lon Mass Spectrometry (SIMS) or
estimated from the lattice constant measured by HRXRD.
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MOCVD workflow for GaAsBi thin film growth.

Application 2: Metal-Organic Chemical Vapor
Deposition (MOCVD) of Bismuth Telluride (BizTes)

BizTes is a well-known thermoelectric material. MOCVD offers a scalable method for producing

high-quality Bi=Tes thin films for thermoelectric device applications.

Experimental Protocol: MOCVD of BizTes

This protocol describes the deposition of BizTes films.

1. Precursors:
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o Trimethylbismuth (TMBi): As the bismuth source.

o Di-tertiarybutyl tellurium (Te(*Bu)2) or Diethyl tellurium (Te(Et)2): As the tellurium source.
Te(*Bu)z is often preferred for lower-temperature deposition.[5]

2. MOCVD Growth Parameters:

Parameter Value Reference
Substrate SiO2 [5]
Substrate Temperature 300 °C [5]
Reactor Pressure 2.5 Torr [5]
Precursors TMBI, Te(*Bu)2 [5]
Reactant Gas H2 [5]

3. Film Properties:
e The resulting films are typically c-oriented Bi>Tes.[5]

e The stoichiometry of the films is crucial for their thermoelectric properties and should be
close to Bi/Te = 2:3.[5]

Application 3: Atomic Layer Deposition (ALD) of
Bismuth Oxide (Bi203)

Bismuth oxide is a versatile material with applications in optical coatings, gas sensors, and as a
component in ferroelectric materials. ALD provides excellent control over film thickness and
conformality. While various bismuth precursors can be used for ALD, this section outlines a
general protocol that can be adapted for TMBI.

Experimental Protocol: ALD of Bi2Os3

1. Precursors:
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e Bismuth Precursor: Trimethylbismuth (TMBi). Other bismuth precursors like Bi(OCMe2'Pr)s3
have also been used.[6]

e Oxygen Source: Water (H20) or ozone (O3).
2. ALD Cycle:
A typical ALD cycle for Bi2Os consists of four steps:

o Bismuth Precursor Pulse: A pulse of the bismuth precursor (e.g., TMBI) is introduced into the
reactor, where it chemisorbs onto the substrate surface.

o Purge: The reactor is purged with an inert gas (e.g., N2) to remove any unreacted precursor
and gaseous byproducts.

o Oxygen Source Pulse: A pulse of the oxygen source (e.g., H20) is introduced, reacting with
the chemisorbed bismuth precursor layer to form a monolayer of Bi2Os.

o Purge: The reactor is purged again with an inert gas to remove reaction byproducts and any
unreacted oxygen source.

3. ALD Growth Parameters:

The following table provides representative ALD parameters for bismuth oxide growth. The
optimal pulse and purge times are highly dependent on the reactor geometry and should be
determined experimentally by confirming self-limiting growth.

Parameter Value Reference

Substrate Temperature 190 - 200 °C [7]

Bismuth Precursor Pulse Time 0.4 s (for Bi(NR1Rz2)3) [8]

Purge Time 120 s (for Bi(OCMe2'Pr)s) [6]

H20 Pulse Time 0.1s [6]
~0.039 nm/cycle (for

Growth per Cycle (GPC) ) _ [6]
Bi(OCMe2'Pr)3)
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ALD Process Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1197961#applications-of-
trimethylbismuth-in-semiconductor-manufacturing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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